7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
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Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 7th position and a hydrochloride salt form
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown to inhibit the fibroblast growth factor receptor (fgfr), which plays an essential role in various types of tumors . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound’s interaction with its targets can result in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer cells .
Biochemical Analysis
Biochemical Properties
Pyrrolopyridine derivatives have been shown to exhibit inhibitory effects against certain kinases, making them promising candidates for anticancer and antiarthritic drug development .
Cellular Effects
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
It is known that pyrrolopyridine derivatives can form hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction typically proceeds at room temperature and yields the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-7-azaindole
- 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Uniqueness
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt form. This structural feature can influence its solubility, stability, and reactivity, making it distinct from other similar compounds. Additionally, the bromine atom at the 7th position can enhance its binding affinity to certain biological targets, providing unique pharmacological properties.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7(5)6;/h3-4,10H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOMZBIFVVQBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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